Product packaging for Versicolorins(Cat. No.:CAS No. 10088-98-9)

Versicolorins

Cat. No.: B158010
CAS No.: 10088-98-9
M. Wt: 286.24 g/mol
InChI Key: SDVJCGYYQILFQU-UHFFFAOYSA-N
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Description

Versicolorins are a group of anthraquinone-derived intermediates critical in the biosynthetic pathway of aflatoxins, which are potent mycotoxins produced by Aspergillus species such as A. parasiticus . These compounds provide significant research value for understanding mycotoxin formation and assessing their biological impact. A key application of Versicolorin A is its use as a potential predictive indicator for aflatoxin B1 (AFB1) contamination in stored grains like corn . Monitoring Versicolorin A levels can allow for an earlier detection of harmful aflatoxin contamination, thereby increasing food and feed safety . Toxicological studies are another major research area. Versicolorin A demonstrates significant cytotoxic and genotoxic effects. Research on human colon cell lines shows that Versicolorin A can be more cytotoxic than AFB1 itself, inducing DNA strand breaks, slowing cell division, and triggering apoptosis . These toxic effects appear to be largely independent of the p53 signaling pathway . Further studies in human lung cells (A549) have confirmed that Versicolorin A and its analog Versicolorin B cause DNA damage and genotoxic effects, such as the formation of micronuclei . The core chemical structure, particularly the furofuran ring system, is essential for this DNA-interactive and mutagenic potential . This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or any other clinical procedures involving human subjects. This reagent is supplied exclusively for use in controlled laboratory research settings by qualified personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O6 B158010 Versicolorins CAS No. 10088-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6,8-trihydroxy-2-(hydroxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-5-6-1-2-8-12(13(6)19)15(21)11-9(14(8)20)3-7(17)4-10(11)18/h1-4,16-19H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVJCGYYQILFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1CO)O)C(=O)C3=C(C2=O)C=C(C=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143559
Record name Versicolorins
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10088-98-9
Record name Versicolorins
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010088989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Versicolorins
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis of Versicolorins

Polyketide Pathway Origins and Initial Precursors

The foundation of the versicolorin (B1264617) molecule is a polyketide chain, assembled by a large multi-enzyme complex known as polyketide synthase (PKS). This initial phase sets the stage for the subsequent cyclization and modification reactions that create the characteristic anthraquinone (B42736) structure.

Acetate (B1210297) and Malonyl-CoA Incorporation

The biosynthesis of versicolorins begins with the fundamental building blocks of polyketide synthesis: acetyl-CoA and malonyl-CoA. rsc.orgsips.org.in The process is initiated by the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction that requires ATP and bicarbonate. sips.org.inreactome.org This conversion activates the acetyl unit, making the α-carbon a better nucleophile for the subsequent condensation reactions. sips.org.in

The polyketide chain is assembled through a series of Claisen condensation reactions. An initial acetyl-CoA "starter" unit is elongated by the sequential addition of several malonyl-CoA "extender" units. researchgate.net With each addition, the carboxyl group of malonyl-CoA is lost as carbon dioxide, ensuring the chain extends by two carbon atoms at a time. sips.org.in This process is repeated until a poly-β-keto chain of a specific length is formed, which serves as the direct precursor to the first stable intermediate in the pathway. sips.org.in

Early Intermediates: Norsolorinic Acid to Averufin (B1665840)

The first stable intermediate in this biosynthetic pathway is the anthraquinone norsolorinic acid (NA). asm.orgnih.gov The pathway from norsolorinic acid to averufin (AVR) involves a sequence of enzymatic conversions.

The process unfolds as follows:

Norsolorinic Acid (NA) to Averantin (AVN): Norsolorinic acid is reduced to averantin. This reaction is catalyzed by a dehydrogenase in the cytosol fraction of Aspergillus parasiticus and requires the presence of NADH or NADPH as a cofactor. asm.org The reverse reaction, from AVN back to NA, can occur in the presence of NAD or NADP. asm.org Enzymes involved in this pathway exhibit strict stereospecificity, exclusively producing the (1'S)-AVN enantiomer from NA. bohrium.comresearchgate.net

Averantin (AVN) to 5'-Hydroxyaverantin (HAVN): Averantin is then hydroxylated to form 5'-hydroxyaverantin. This step is a monooxygenase reaction that takes place in the microsome fraction and is dependent on NADPH. asm.org

5'-Hydroxyaverantin (HAVN) to Averufin (AVR): The final step in this sequence is the oxidation of HAVN to averufin. This reaction is catalyzed by a dehydrogenase present in the cytosol and requires NAD or NADP. asm.orgbohrium.comresearchgate.net

Feeding experiments with Aspergillus parasiticus mutants have confirmed that NA, AVN, HAVN, and AVR are all intermediates in the biosynthetic pathway leading to more complex mycotoxins. asm.org

PrecursorProductEnzyme LocationCofactor(s)
Norsolorinic AcidAverantinCytosolNADPH or NADH
Averantin5'-HydroxyaverantinMicrosomeNADPH
5'-HydroxyaverantinAverufinCytosolNAD or NADP

Definitive Stages in Versicolorin Core Structure Formation

Following the formation of averufin, a series of complex enzymatic reactions rearrange and cyclize the molecule, leading to the formation of the versicolorin core structure. These definitive stages establish the characteristic bisfuran ring system.

Conversion to Versiconal (B1263273) Hemiacetal and Related Compounds

The pathway from averufin involves several intermediates, including hydroxyversicolorone, leading to the formation of versiconal hemiacetal acetate (VHA). ebi.ac.uk VHA is a key intermediate that sits (B43327) at a metabolic branch point. ebi.ac.ukresearchgate.net It can be converted to versiconal (VHOH) through the action of an esterase. ebi.ac.ukresearchgate.net Versiconal hemiacetal acetate is recognized as a crucial precursor in the biosynthesis of both versicolorin A and the aflatoxins. nih.govnih.govnih.gov

Enzymatic Cyclization: Versicolorin B Synthase Activity

The conversion of versiconal to versicolorin B is a critical step that establishes the stereochemistry of the bisfuran ring system. nih.gov This reaction is catalyzed by the enzyme versicolorin B synthase (VBS) . nih.govnih.gov The gene encoding this enzyme, aflK, is part of the aflatoxin biosynthesis gene cluster. nih.gov

Versicolorin B synthase acts on the racemic (a mixture of enantiomers) versiconal hemiacetal. nih.govnih.gov The enzyme specifically selects one enantiomer from the equilibrating mixture and cyclizes it to form the optically pure (-)-versicolorin B. nih.gov This stereodifferentiating cyclization is essential for the subsequent formation of biologically active aflatoxins. nih.gov Studies have shown that the enzyme from Aspergillus parasiticus is a dimer and its activity is not dependent on flavin or nicotinamide (B372718) cofactors. nih.govnih.gov

Desaturation Reactions: Versicolorin B Desaturase Activity Leading to Versicolorin A

The final step in the formation of versicolorin A is the desaturation of versicolorin B. This reaction introduces a double bond into the bisfuran ring system. The enzyme responsible for this conversion is known as versicolorin B desaturase . nih.govnih.gov

This desaturation is a branching point in the larger aflatoxin pathway. Versicolorin B, with its tetrahydrobisfuran ring, is a precursor to type II aflatoxins (like AFB₂), while versicolorin A, containing a dihydrobisfuran ring, leads to the type I aflatoxins (like AFB₁). nih.gov The desaturase enzyme, encoded by the stcL gene in the sterigmatocystin (B1681140) pathway (a related pathway), requires NADPH and likely oxygen to carry out the conversion. nih.govnih.gov The subsequent desaturase reaction further confirms the (1'R,2'S)-(-) stereoconfiguration established by versicolorin B synthase, as only this specific isomer serves as a substrate. researchgate.net

ReactionSubstrateKey EnzymeProduct
CyclizationVersiconalVersicolorin B Synthase (VBS)(-)-Versicolorin B
DesaturationVersicolorin BVersicolorin B DesaturaseVersicolorin A

Oxidoreductase Activity: Versicolorin A to Demethylsterigmatocystin Transformation

The conversion of versicolorin A to demethylsterigmatocystin represents a pivotal and intricate step in the aflatoxin biosynthetic pathway. This transformation involves a series of oxidative and reductive reactions catalyzed by specific enzymes, with oxidoreductases playing a central role. Research has identified several genes within the aflatoxin biosynthesis cluster that encode for enzymes crucial to this process.

One of the key enzymes implicated is an oxidoreductase encoded by the aflX gene. nih.gov Studies involving the disruption of this gene in Aspergillus flavus have demonstrated an accumulation of versicolorin A and a concurrent decrease in aflatoxin production, strongly suggesting its involvement in the conversion of versicolorin A. nih.gov The predicted protein structure of AflX contains domains characteristic of an NADH-dependent oxidoreductase. nih.gov

Another critical enzyme is AflM, an NADPH-dependent oxidoreductase. The transformation from versicolorin A to demethylsterigmatocystin is thought to proceed through an oxidation-reduction-oxidation sequence, with AflM catalyzing the reduction step. nih.govnih.gov Interestingly, studies have shown that AflM can catalyze the reduction of the hydroquinone (B1673460) form of versicolorin A, leading to the formation of a previously unknown product in the aflatoxin biosynthesis pathway. nih.govescholarship.org This finding suggests a more complex role for AflM than initially thought, highlighting the nuanced enzymatic network governing aflatoxin synthesis. nih.gov

Intermediary Role of this compound in Aflatoxin Biosynthesis

This compound are not endpoint metabolites but rather crucial stepping stones in the elaborate biosynthetic route to aflatoxins. Their chemical structure provides the foundational framework upon which subsequent enzymatic modifications occur to yield the final toxic compounds.

Versicolorin A is a well-established direct precursor in the biosynthesis of aflatoxin B1. researchgate.netmdpi.com Its anthraquinone structure is the substrate for the enzymatic machinery that ultimately forms the bisfuran ring system characteristic of aflatoxins. The conversion of versicolorin A marks a significant commitment in the pathway, leading from a relatively simple colored compound to a complex and highly toxic mycotoxin. The generally accepted pathway involves the transformation of versicolorin A to demethylsterigmatocystin, which is then further converted to sterigmatocystin and subsequently to aflatoxin B1. researchgate.netresearchgate.net

The biosynthetic pathway of aflatoxins is not strictly linear, and the formation of shunt metabolites is a recognized phenomenon. These are compounds that are derived from intermediates in the main pathway but are not themselves direct precursors in the linear sequence. However, they can often be channeled back into the main pathway under specific conditions.

Research has identified versicolorin A hemiacetal and its acetate derivative as key intermediates in the biosynthesis of aflatoxin B1. nih.govnih.gov In cell-free systems, both versicolorin A hemiacetal and versicolorin A hemiacetal acetate were converted to aflatoxin B1, whereas versicolorin A itself was not under the same conditions. nih.govnih.gov This has led to the proposal that versicolorin A may, at times, function as a side shunt metabolite. nih.govnih.govnih.gov These findings suggest that versicolorin A hemiacetal is a more direct precursor, and its formation and subsequent conversion are critical steps. Versicolorin A can then be formed from the hemiacetal and potentially re-enter the pathway later, depending on the enzymatic environment. nih.govresearchgate.net

The conversion of versicolorin A hemiacetal to versicolorin C has also been demonstrated in cell-free systems of Aspergillus parasiticus, further highlighting the complex web of reactions involving versicolorin derivatives. massey.ac.nz

Enzyme/MetaboliteRole in Aflatoxin Biosynthesis
AflX (Oxidoreductase) Catalyzes the conversion of versicolorin A to demethylsterigmatocystin.
AflM (Oxidoreductase) Catalyzes a reduction step in the transformation of versicolorin A.
Versicolorin A A direct anthraquinone precursor to aflatoxins; can also act as a shunt metabolite.
Versicolorin A hemiacetal A key intermediate and direct precursor in the biosynthesis of aflatoxin B1.
Versicolorin A hemiacetal acetate An intermediate that is converted to aflatoxin B1.

Comparative Biosynthetic Pathways of Related Fungal Metabolites

The study of biosynthetic pathways of structurally similar fungal metabolites provides valuable insights into the evolution and mechanistic diversity of these complex biochemical processes. The comparison of the versicolorin/aflatoxin pathway with that of dothistromin (B1198044) is particularly illuminating.

Dothistromin is a mycotoxin produced by the pine pathogen Dothistroma septosporum and bears a striking structural resemblance to versicolorin B, a precursor in the aflatoxin pathway. nih.govnih.govresearchgate.net This structural similarity suggests a shared evolutionary origin and common biosynthetic steps. nih.gov

Genetic studies have confirmed this relationship by identifying orthologs of aflatoxin and sterigmatocystin biosynthetic genes in D. septosporum that are required for dothistromin production. nih.govnih.gov For instance, genes with homology to those encoding key enzymes in the conversion of versicolorin precursors in the aflatoxin pathway, such as a polyketide synthase (pksA), a versicolorin B synthase (vbsA), and a ketoreductase (dotA, homologous to aflM), have been found to be essential for dothistromin biosynthesis. nih.gov Feeding experiments have shown that a pksA mutant of D. septosporum can produce dothistromin when supplied with norsolorinic acid or versicolorin A, further cementing the link between the two pathways. nih.gov

A significant difference, however, lies in the genomic organization of the biosynthetic genes. In aflatoxin-producing fungi, the genes are typically located in a single, tight cluster. nih.gov In contrast, the dothistromin biosynthetic genes in D. septosporum are fragmented into several mini-clusters. nih.govnih.gov Despite this fragmented arrangement, the dothistromin genes appear to be co-regulated. nih.gov This suggests a different evolutionary trajectory and regulatory mechanism for the dothistromin pathway compared to the aflatoxin pathway.

The proposed biosynthetic pathway for dothistromin involves intermediates that are also found in the aflatoxin pathway, including versicolorin A. nih.gov This underscores the central role of versicolorin-type anthraquinones as branching points for the synthesis of different, yet related, fungal polyketides.

Genetic and Molecular Regulation of Versicolorin Production

Genetic Architecture of Versicolorin (B1264617) Biosynthetic Clusters

The genes responsible for versicolorin biosynthesis are not randomly scattered throughout the fungal genome but are instead organized into a well-defined cluster, a common feature for secondary metabolite production in fungi. This clustering facilitates the coordinated regulation of the entire pathway.

In aflatoxigenic species of Aspergillus, such as A. flavus and A. parasiticus, the genes for aflatoxin and versicolorin biosynthesis are located in a 70 to 80 kb region on chromosome 3. oup.comnih.gov This cluster, often referred to as the aflatoxin gene cluster, contains approximately 25 to 30 co-regulated genes. nih.govnih.gov The physical linkage of these genes is believed to be crucial for their coordinated expression in response to developmental and environmental signals. mdpi.com Studies have shown that the chromosomal location of these genes is important for their expression, as moving a gene from within the cluster to another locus can significantly reduce its expression level. asm.org The gene cluster includes not only the structural genes encoding the biosynthetic enzymes but also regulatory genes that control the expression of the entire cluster. reviberoammicol.com

Several key enzymes are involved in the intricate steps of converting early precursors into the various versicolorin compounds. These enzymes are encoded by specific genes within the aflatoxin/versicolorin biosynthetic cluster.

aflK (versicolorin B synthase): The aflK gene, also known as vbs, encodes the enzyme versicolorin B synthase. This enzyme catalyzes the conversion of versiconal (B1263273) to versicolorin B, a critical step that involves the formation of the bisfuran ring system characteristic of aflatoxins. nih.govmdpi.com The closure of this ring is a key determinant of the mutagenic potential of aflatoxins. nih.gov Studies in Aspergillus flavus have demonstrated that the deletion of aflK leads to a significant reduction in both aflatoxin biosynthesis and the production of sclerotia. nih.gov

aflL (cytochrome P-450 monooxygenase): The aflL gene product is a cytochrome P-450 monooxygenase. In Aspergillus nidulans, this enzyme is presumed to be responsible for the conversion of versicolorin B (VERB) to versicolorin A (VERA). nih.govmdpi.com This transformation represents a key metabolic step that precedes the branching of the pathway toward the synthesis of different types of aflatoxins. nih.gov More specifically, AflL is described as a cytochrome P450 monooxygenase that converts the tetrahydrofuran ring to a dihydrobisfuran ring. nih.gov

aflX (oxidoreductase): The aflX gene, previously referred to as ordB, encodes an NADH-dependent oxidoreductase. nih.gov This enzyme is one of several required for the complex conversion of versicolorin A (VA) to demethylsterigmatocystin. nih.gov Disruption of the aflX gene in Aspergillus flavus results in the accumulation of versicolorin A and a corresponding decrease in aflatoxin production. nih.gov

ver-1A (ketoreductase): The ver-1A gene, also designated as aflM, is predicted to encode a ketoreductase. nih.gov This enzyme is also involved in the conversion of versicolorin A to demethylsterigmatocystin. asm.org The expression of ver-1A is tightly regulated at the transcriptional level, with transcript accumulation coinciding with the onset of aflatoxin production. bohrium.com

GeneEnzyme ProductFunction in Versicolorin Pathway
aflK (vbs) Versicolorin B synthaseConverts versiconal to versicolorin B. nih.govmdpi.com
aflL Cytochrome P-450 monooxygenaseConverts versicolorin B to versicolorin A. nih.govnih.govmdpi.com
aflX (ordB) OxidoreductaseInvolved in the conversion of versicolorin A to demethylsterigmatocystin. nih.gov
ver-1A (aflM) KetoreductaseAlso involved in the conversion of versicolorin A to demethylsterigmatocystin. nih.govasm.org

Transcriptional and Epigenetic Regulatory Mechanisms

The expression of the versicolorin biosynthetic genes is tightly controlled by a sophisticated network of regulatory factors and epigenetic modifications. These mechanisms ensure that the production of these secondary metabolites occurs at the appropriate time and under specific environmental conditions.

The primary level of regulation for the aflatoxin/versicolorin gene cluster occurs at the level of transcription, orchestrated mainly by two key regulatory proteins, AflR and AflS.

aflR : The aflR gene encodes a pathway-specific transcription factor that is essential for the expression of most of the structural genes within the cluster. nih.govreviberoammicol.com AflR is a zinc cluster DNA-binding protein that recognizes and binds to a specific palindromic sequence (5'-TCG(N5)CGA-3') found in the promoter regions of its target genes. nih.gov The binding of AflR to these promoter sites activates the transcription of the biosynthetic genes. Overexpression of aflR has been shown to significantly increase the transcription of pathway genes and elevate aflatoxin production. nih.gov

aflS : Located adjacent to aflR is the aflS gene (previously known as aflJ). nih.gov While the precise function of AflS is not fully elucidated, it is believed to act as a transcriptional co-activator or enhancer. mdpi.com It does not appear to bind DNA directly but may interact with AflR to facilitate the activation of gene expression. nih.gov Disruption of aflS leads to a significant reduction in the expression of several aflatoxin biosynthetic genes and a loss of the ability to produce pathway intermediates. nih.gov

Epigenetic mechanisms, particularly modifications to chromatin structure, play a crucial role in regulating the expression of secondary metabolite gene clusters. These modifications can render the gene cluster accessible or inaccessible to the transcriptional machinery.

The state of chromatin, whether it is in a condensed (heterochromatin) or relaxed (euchromatin) state, influences gene expression. nih.gov Histone post-translational modifications are key determinants of chromatin structure. mdpi.com For example, histone acetylation, which neutralizes the positive charge of lysine residues, generally leads to a more open chromatin structure and is associated with transcriptional activation. mdpi.com Conversely, histone deacetylation is often linked to transcriptional repression. researchgate.net

In the context of fungal secondary metabolism, it has been shown that many biosynthetic gene clusters are located in regions of the chromosome that are subject to chromatin remodeling. nih.gov Specific histone modifications, such as the methylation of lysine residues on histone H3 (e.g., H3K4me, H3K9me), can act as signals for the activation or silencing of these gene clusters. mdpi.comnih.gov The regulation of the versicolorin gene cluster is therefore likely influenced by a dynamic interplay of histone modifying enzymes that respond to cellular and environmental cues, thereby controlling the accessibility of the genes to transcriptional activators like AflR. nih.gov

Post-Transcriptional and Post-Translational Controls on Enzyme Activity

Beyond the regulation of gene transcription, the production of versicolorins is also controlled at the post-transcriptional and post-translational levels. These layers of regulation provide a more rapid and fine-tuned response to changing cellular needs.

Post-transcriptional regulation can occur through mechanisms such as RNA silencing, where small interfering RNAs (siRNAs) can target specific messenger RNAs (mRNAs) for degradation, thereby preventing their translation into proteins. nih.gov This has been demonstrated as a potential mechanism for controlling aflatoxin production by targeting key biosynthetic genes. nih.gov

Modulation of Versicolorin Biosynthesis Through Molecular Engineering

The intricate genetic regulation of the versicolorin pathway, primarily as a component of the larger aflatoxin and sterigmatocystin (B1681140) biosynthetic clusters, offers multiple targets for modification through molecular engineering. These strategies are employed to either enhance the production of specific this compound for research purposes, block the synthesis of downstream mycotoxins, or elucidate the function of individual genes within the pathway. Key techniques include targeted gene disruption, overexpression of regulatory and structural genes, and heterologous expression of pathway enzymes.

Targeted Gene Disruption (Knockout)

Gene knockout is a powerful tool to block specific steps in the biosynthetic pathway, often leading to the accumulation of the substrate of the disabled enzyme. This has been instrumental in confirming the function of genes involved in versicolorin metabolism.

Blocking Downstream Conversion: The disruption of genes responsible for converting versicolorin A (VA) into downstream products like demethylsterigmatocystin (DMST) results in the accumulation of VA. In Aspergillus parasiticus, targeted disruption of the genes ver-1, ordB, and hypA all led to transformants that accumulated versicolorin A. mdpi.com Similarly, disrupting the aflY gene in A. parasiticus also resulted in the accumulation of versicolorin A, confirming its role in the conversion process. nih.gov This approach is fundamental for creating fungal strains that can serve as reliable producers of this specific intermediate.

Blocking Versicolorin Formation: Conversely, deleting genes responsible for the formation of this compound can be used to study their necessity in the broader pathway. In Aspergillus flavus, the deletion of aflK, the gene encoding versicolorin B synthase (VBS), which converts versiconal to versicolorin B, led to a significant decrease in the production of the final aflatoxin product. nih.govmdpi.com This highlights the critical role of versicolorin B synthase in the pathway's progression. nih.gov

The table below summarizes the outcomes of specific gene knockout experiments targeting the versicolorin biosynthetic pathway.

Gene TargetOrganismEngineering StrategyPrimary Metabolite AccumulatedReference
aflK (vbs)Aspergillus flavusGene DeletionVersiconal nih.gov
ver-1Aspergillus parasiticusGene DisruptionVersicolorin A mdpi.com
ordBAspergillus parasiticusGene DisruptionVersicolorin A mdpi.com
hypAAspergillus parasiticusGene DisruptionVersicolorin A mdpi.com
aflY (hypA)Aspergillus parasiticusGene DisruptionVersicolorin A nih.gov
stc27Aspergillus versicolorGene Deletion(Upstream intermediates) nih.gov

Overexpression of Pathway Regulators

Instead of blocking the pathway, molecular engineering can be used to enhance it. The overexpression of key transcriptional regulators can significantly increase the flux through the entire biosynthetic pathway, leading to higher yields of all intermediates, including this compound. The primary target for this approach is aflR, a pathway-specific regulatory gene that activates the transcription of most structural genes in the cluster. nih.gov

Research in A. flavus has shown that constitutive overexpression of aflR leads to higher transcript levels of pathway genes and can increase the final aflatoxin output by as much as 50-fold. nih.gov While this directly measures the end-product, it implies a proportionally increased synthesis of versicolorin intermediates. This strategy can be adapted in strains where downstream pathways are blocked to specifically boost the accumulation of this compound.

Heterologous Expression of Biosynthetic Enzymes

Isolating and studying individual enzymes from the versicolorin pathway can be challenging due to low expression levels in their native fungal hosts. Heterologous expression, which involves cloning a gene from the source organism and expressing it in a more tractable host like Saccharomyces cerevisiae (yeast) or Escherichia coli, overcomes this limitation.

The gene for versicolorin B synthase (VBS) from A. parasiticus was successfully overexpressed in S. cerevisiae. nih.gov This approach yielded 50 to 100 times more active enzyme than could be obtained from the native fungus. nih.gov Such systems are invaluable for producing purified enzymes, enabling detailed kinetic studies, and exploring their potential use in biocatalytic processes. nih.gov

Advanced Engineering Techniques

Modern genome editing tools offer even more precise control over the versicolorin biosynthetic pathway.

CRISPR-Cas9: The CRISPR-Cas9 system allows for highly specific and efficient genome editing, including the creation of markerless gene deletions or precise nucleotide substitutions. wellcomeopenresearch.org This technology can be used to systematically knock out genes, introduce specific mutations to study enzyme function, or insert new regulatory elements to fine-tune gene expression within the versicolorin pathway in fungi like Aspergillus. nih.govnih.gov

Site-Directed Mutagenesis: This technique is used to make specific changes to the DNA sequence of a gene, resulting in targeted modifications to the protein's amino acid sequence. thermofisher.com Site-directed mutagenesis of enzymes like versicolorin B synthase could be used to investigate the roles of specific amino acid residues in its catalytic mechanism or to alter its substrate specificity or efficiency, potentially leading to the production of novel versicolorin derivatives. mdpi.commdpi.com

Fungal Producers and Ecological Context of Versicolorins

Primary Fungal Genera and Species

The production of versicolorins is most prominently documented in various species of the genus Aspergillus. These fungi are ubiquitous in the environment, commonly found in soil, on decaying vegetation, and as contaminants of agricultural commodities. wikipedia.orgnih.gov

Aspergillus flavus and Aspergillus parasiticus as Major Producers

Aspergillus flavus and Aspergillus parasiticus are recognized as the principal producers of aflatoxins and, consequently, their precursor this compound. nih.govnih.gov These species are of significant concern in agriculture and food safety due to their ability to contaminate a wide range of crops, including maize, peanuts, cottonseed, and tree nuts, with aflatoxins. crsps.netfrontiersin.org The biosynthetic pathway leading to aflatoxins involves the conversion of versicolorin (B1264617) A to sterigmatocystin (B1681140), which is then converted to aflatoxin B1. mdpi.comacs.org Mutant strains of A. parasiticus that are deficient in aflatoxin production have been shown to accumulate versicolorin A. nih.govnih.gov

Isolation from Aspergillus versicolor and Related Species

As its name suggests, Aspergillus versicolor is a significant producer of this compound. This species is commonly found in damp indoor environments and on a variety of food products. wikipedia.orgnih.gov While it is a notable producer of sterigmatocystin, a mycotoxin structurally related to aflatoxins, it also produces this compound as intermediates in this biosynthetic pathway. nih.govresearchgate.net Research on Aspergillus versicolor has been instrumental in elucidating the steps of the sterigmatocystin and aflatoxin biosynthetic pathways. nih.govresearchgate.net Other related species, such as Aspergillus nidulans, are also known to produce sterigmatocystin and its precursor, versicolorin. crsps.net

Production by Other Filamentous Fungi

While the genus Aspergillus is the most well-documented source of this compound, other filamentous fungi may also have the genetic capacity for their production. The biosynthetic gene clusters responsible for polyketide synthesis, including the pathways leading to this compound and aflatoxins, are known to exist in other fungal genera. However, extensive research has primarily focused on the economically and medically important Aspergillus species.

Environmental and Substrate Influences on Versicolorin Production

The production of this compound by fungi is not constitutive but is significantly influenced by a variety of environmental and substrate factors. These factors can modulate gene expression within the aflatoxin and sterigmatocystin biosynthetic pathways, thereby affecting the accumulation of this compound.

Key factors influencing versicolorin production include:

Temperature: Fungal growth and mycotoxin production are highly dependent on temperature. For Aspergillus parasiticus, the optimal temperature for growth may differ from the optimal temperature for the production of aflatoxins and their precursor anthraquinones, including versicolorin A and versicolorin C. nih.gov For instance, while growth can occur at higher temperatures like 35 and 40°C, the production of these secondary metabolites may be inhibited. nih.gov

Water Activity (aw): Water activity, a measure of the availability of water for microbial growth, is a critical factor. Mycotoxin production generally occurs within a specific range of water activity.

pH: The pH of the substrate can influence enzyme activity and nutrient uptake, thereby affecting fungal growth and secondary metabolism.

Substrate Composition: The nutritional composition of the substrate plays a crucial role.

Nitrogen Sources: The type and availability of nitrogen sources can significantly impact versicolorin yields. Studies on a mutant strain of Aspergillus parasiticus have shown that substituting ammonium sulfate with corn steep liquor or ammonium nitrate can lead to a four- to five-fold increase in versicolorin production. nih.gov

Carbon Sources: The type of carbohydrate available can influence the production of secondary metabolites.

Trace Elements: Certain trace elements are essential for fungal growth and metabolism. For example, zinc is required for the production of this compound by A. parasiticus, while the omission of manganese can be slightly stimulatory. nih.gov

Light: Continuous white light has been shown to influence the production of aflatoxins and anthraquinones in Aspergillus parasiticus, with higher quantities of these metabolites produced in the light at 20 and 25°C. nih.gov

Oxidative Stress: Aflatoxin biosynthesis is linked to oxidative stress in the fungus. frontiersin.org Factors that induce oxidative stress may therefore influence the production of this compound.

Chemical Inhibitors: Certain compounds can inhibit the biosynthetic pathway. For example, dichlorvos is known to inhibit aflatoxin biosynthesis. consensus.app Conversely, some fungicides like fluconazole have been observed to increase aflatoxin B1 production in Aspergillus flavus. mdpi.com

Table 1: Influence of Environmental and Substrate Factors on Versicolorin Production

Factor Effect on Versicolorin Production Fungal Species Studied
Temperature Production is temperature-dependent, with optimal ranges varying. nih.gov Aspergillus parasiticus
Nitrogen Source Corn steep liquor and ammonium nitrate increase yields compared to ammonium sulfate. nih.gov Aspergillus parasiticus
Trace Elements Zinc is essential for production; omission of manganese is slightly stimulatory. nih.gov Aspergillus parasiticus
Light Higher production in continuous white light at 20 and 25°C. nih.gov Aspergillus parasiticus

Ecological Significance in Fungal-Host Interactions and Contamination Dynamics

This compound, as intermediates in the biosynthesis of mycotoxins like aflatoxins and sterigmatocystin, play an indirect but significant role in the ecological interactions of the producing fungi and the dynamics of food and feed contamination.

The production of secondary metabolites, including pigments and toxins, is a key aspect of fungal ecology, influencing their survival, competition, and interactions with other organisms. researchgate.netmdpi.com Fungal oxylipins, a class of secondary metabolites, can act as signaling molecules in development and pathogenesis. nih.gov

The presence of this compound is intrinsically linked to the potential for aflatoxin and sterigmatocystin contamination of various agricultural commodities, including maize, cereals, peanuts, and spices. frontiersin.orgnih.gov The environmental conditions that favor the growth of fungi like Aspergillus flavus and A. parasiticus on these crops also promote the production of this compound and the subsequent mycotoxins. researchgate.netaimspress.commdpi.com This contamination poses a significant threat to food and feed safety globally. mdpi.com

Recent studies have highlighted that versicolorin A itself can be found as a contaminant in foodstuffs and exhibits toxicity to human intestinal cells. nih.gov This suggests that the ecological and toxicological significance of this compound may extend beyond their role as mere precursors. The co-occurrence of versicolorin A with aflatoxin B1 in contaminated commodities is an area of ongoing research. researchgate.net

The interaction between mycotoxigenic fungi and host plants is complex. mdpi.com While mycotoxin production is not always necessary for the fungus to be pathogenic, it can be induced by specific nutritional and developmental cues within the host. crsps.net The production of this compound and other pigments can be a visual indicator of fungal colonization and potential mycotoxin contamination in crops like maize. crsps.net

Advanced Methodologies for Versicolorin Research

Analytical Techniques for Detection and Quantification

Accurate detection and quantification of versicolorins are crucial for both food safety monitoring and fundamental research into mycotoxin biosynthesis. Modern analytical chemistry offers a suite of powerful tools to achieve these goals with high sensitivity and specificity.

Near-Infrared Spectroscopy (NIRS) has emerged as a rapid, non-destructive, and cost-effective method for screening agricultural commodities for mycotoxin contamination, including this compound. nih.govsrce.hrnih.govresearchgate.netmdpi.com This technique measures the absorption of near-infrared light by the sample, which is influenced by its chemical composition, including the presence of specific fungal metabolites. mdpi.com Versicolorin (B1264617) A, a direct precursor to the highly carcinogenic aflatoxin B1, can serve as an early indicator of potential aflatoxin contamination even before aflatoxins themselves are detectable. nih.gov

Research has demonstrated the feasibility of NIRS for the fast detection of versicolorin A in maize. nih.gov By coupling NIRS with advanced chemometric algorithms like the extreme gradient boosting algorithm and support vector machines, both quantitative prediction and qualitative sorting of maize samples have been achieved. nih.gov This approach is advantageous as it requires no sample pretreatment, is solvent-free, and provides results in real-time, making it suitable for high-throughput screening in industrial settings. nih.govsrce.hr

Table 1: Performance of NIRS for Versicolorin A Detection in Maize

Parameter Value Reference
Quantitative Model
Root-Mean-Square Error of Prediction 3.57 µg/kg nih.gov
Sorting Model

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the comprehensive profiling and accurate quantification of mycotoxins, including various this compound, in complex matrices. mdpi-res.comnih.govnih.govmdpi.com This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov LC-MS/MS allows for the simultaneous detection of multiple mycotoxins in a single analytical run, which is crucial given the frequent co-occurrence of these compounds in contaminated samples. nih.govmdpi.com

The methodology typically involves extracting the mycotoxins from the sample, followed by chromatographic separation on a reversed-phase column. nih.gov The separated compounds are then ionized and detected by a mass spectrometer, often a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode. nih.govnih.gov This ensures high specificity and minimizes interferences from the sample matrix, allowing for very low detection limits, often in the picogram per microliter range. nih.gov LC-MS/MS is indispensable for detailed studies of the mycotoxin profile in fungal cultures and for monitoring their presence in the food and feed chain. mdpi-res.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. researchgate.netmdpi.comtjnpr.orgcore.ac.uk While LC-MS/MS is excellent for detection and quantification, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. researchgate.net This is essential for identifying novel versicolorin derivatives or for confirming the structure of known compounds.

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the proton and carbon environments within the molecule. mdpi.com More advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to piece together the complete molecular skeleton by identifying through-bond correlations between nuclei. tjnpr.orgcore.ac.uk These techniques are critical for assigning the complex polycyclic structure of this compound and understanding their conformation, which can influence their biological activity. researchgate.netmdpi.com

Molecular Biology and Genetic Engineering Approaches

Understanding the biosynthesis of this compound requires a deep dive into the genes and enzymes responsible for their production. Molecular biology and genetic engineering provide the tools to dissect these complex pathways at a functional level.

Gene deletion and overexpression are powerful strategies to determine the function of specific genes within the aflatoxin biosynthetic cluster, which is responsible for producing this compound. nih.govmdpi.commdpi.com By systematically knocking out or disrupting individual genes, researchers can observe the effect on the metabolic profile of the fungus.

For instance, the disruption of several genes in the pathway downstream of versicolorin A leads to its accumulation. Studies in Aspergillus parasiticus have shown that deleting genes such as ver-1 (aflM), ordB (aflX), and hypA (aflY) results in fungal strains that accumulate versicolorin A, confirming the role of the encoded enzymes in its conversion to sterigmatocystin (B1681140). nih.govmdpi.com Similarly, deletion of the verA (aflN) gene, which encodes a cytochrome P450 monooxygenase, also blocks the pathway, leading to the accumulation of a novel intermediate derived from versicolorin A. mdpi.commdpi.com

Conversely, overexpressing regulatory genes, such as aflR, can lead to a significant increase in the production of all pathway intermediates, including this compound, thereby confirming its role as a positive regulator of the entire gene cluster. nih.gov

Table 2: Effect of Gene Deletion on Versicolorin A Accumulation in Aspergillus spp.

Gene Deleted Encoded Enzyme/Function Organism Observed Phenotype Reference
ver-1 (aflM) Dehydrogenase Aspergillus parasiticus Accumulation of versicolorin A mdpi.com
ordB (aflX) Unknown function Aspergillus parasiticus Accumulation of versicolorin A mdpi.com
hypA (aflY) Baeyer-Villiger oxidase Aspergillus parasiticus Accumulation of versicolorin A nih.govmdpi.com

In addition to traditional gene knockout methods, more recent technologies like RNA silencing (also known as RNA interference, RNAi) and CRISPR-Cas9 offer precise and efficient ways to study gene function in the context of versicolorin biosynthesis. nih.govhorizondiscovery.compurdue.edu

RNAi allows for the targeted downregulation or "silencing" of gene expression at the mRNA level. nih.gov By introducing small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) that are complementary to the mRNA of a target gene, researchers can effectively reduce the amount of the corresponding enzyme produced. youtube.com This transient knockdown can be used to probe the function of essential genes that might be lethal if deleted permanently and to analyze their role in versicolorin production.

The CRISPR-Cas9 system has revolutionized genome editing by allowing for precise, targeted modifications to an organism's DNA. purdue.edunih.gov This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break. purdue.edu This can be exploited to create targeted gene deletions or to introduce specific mutations. The high specificity and efficiency of CRISPR-Cas9 make it an invaluable tool for functional genomics in filamentous fungi, enabling researchers to systematically dissect the entire versicolorin biosynthetic pathway and identify novel genes involved in its regulation and production. horizondiscovery.comyoutube.com

Table of Mentioned Compounds

Compound Name
Versicolorin A
This compound
Aflatoxin B1

Biochemical Characterization of Biosynthetic Enzymes

The functional characterization of the enzymes involved in the versicolorin biosynthetic pathway is crucial for a complete understanding of this intricate metabolic process. In vitro enzyme activity assays and detailed mechanistic studies provide invaluable information about the specific roles of these biocatalysts, their substrate specificities, and their kinetic properties.

A key enzyme in the biosynthesis of versicolorin B, and subsequently aflatoxins, is Versicolorin B Synthase (VBS). acs.orgnih.gov This enzyme has been the subject of detailed biochemical investigation. VBS catalyzes the stereodifferentiating cyclization of the racemic versiconal (B1263273) hemiacetal to form the optically active (-)-versicolorin B. acs.orgnih.gov This step is critical as it establishes the stereochemistry of the dihydrobisfuran ring system, a structural feature essential for the biological activity of subsequent metabolites like aflatoxin B1. acs.orgnih.gov

Enzyme Activity Assays:

The activity of VBS can be monitored in vitro by incubating the purified enzyme with its substrate, versiconal hemiacetal, and measuring the formation of versicolorin B over time. The product can be quantified using techniques such as high-performance liquid chromatography (HPLC). A typical assay mixture would contain the purified enzyme in a suitable buffer at an optimal pH, and the reaction would be initiated by the addition of the substrate. The reaction can be stopped at different time points, and the product extracted and analyzed.

Kinetic Analysis:

Detailed kinetic studies of VBS have revealed important aspects of its catalytic mechanism. acs.orgnih.gov By varying the concentration of the substrate and measuring the initial reaction rates, key kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max) can be determined. Such analyses have shown that VBS selectively binds to one of the two equilibrating enantiomers of versiconal hemiacetal to produce optically pure versicolorin B. acs.orgnih.gov The rate of the enzymatic cyclization can be influenced by the intrinsic rate of enantiomerization of the substrate. acs.orgnih.gov

Reaction Mechanism Studies:

The elucidation of the reaction mechanism of VBS has been aided by a combination of kinetic analysis, pH-rate profile studies, and chemical labeling experiments. acs.orgnih.gov The pH-rate profile of VBS activity suggested the involvement of an acidic residue in the catalytic process. acs.orgnih.gov Furthermore, competitive inhibition studies using substrate analogs have been instrumental in probing the active site of the enzyme and have guided the design of potential mechanism-based inactivators. acs.orgnih.gov

The heterologous expression of versicolorin biosynthetic enzymes, such as VBS in Saccharomyces cerevisiae, has greatly facilitated their biochemical characterization by enabling the production of larger quantities of the purified proteins than can be obtained from the native fungal strains. nih.gov

**Table 2: Properties of Purified Versicolorin B Synthase (VBS) from *Aspergillus parasiticus***

PropertyValue
Molecular Weight (Denaturing PAGE)78,000 Da
Quaternary StructureDimer
Cofactor RequirementNone evident from UV spectrum

Data sourced from the purification and characterization of VBS. acs.orgnih.gov

Understanding the three-dimensional structures of the enzymes involved in versicolorin biosynthesis is paramount for elucidating their catalytic mechanisms at a molecular level and for guiding protein engineering efforts. While a crystal structure for a versicolorin-specific biosynthetic enzyme has yet to be publicly deposited, significant progress has been made in the structural analysis of the broader family of fungal polyketide synthases (PKSs), which are responsible for the initial steps of versicolorin biosynthesis.

Fungal PKSs are large, multidomain enzymes that iteratively catalyze the condensation of small carboxylic acid units to form a polyketide chain. nih.gov The versicolorin backbone is synthesized by a non-reducing PKS (NR-PKS). frontiersin.org Structural information for these complex enzymes is being pursued through a combination of X-ray crystallography, cryo-electron microscopy (cryo-EM), and computational modeling.

Homology Modeling and Phylogenetic Analysis:

In the absence of experimental structures, homology modeling can provide valuable insights into the architecture of versicolorin biosynthetic enzymes. By using the amino acid sequence of a target enzyme, a three-dimensional model can be generated based on the known structures of homologous proteins. For instance, phylogenetic and structural analyses of PKSs from various Aspergillus species have been conducted to classify them and predict their function based on sequence and domain organization. nih.govconsensus.app These in silico studies have revealed conserved motifs and structural variations in the active sites of different types of PKSs, which can be correlated with the structure of their polyketide products. nih.govconsensus.app

Structural Studies of PKS Domains:

The individual domains of PKSs, such as the ketosynthase (KS), acyltransferase (AT), and product template (PT) domains, are more amenable to structural determination than the entire multi-enzyme complex. Structural studies of these domains from other fungal PKSs provide a framework for understanding their counterparts in the versicolorin pathway. For example, the analysis of product-releasing enzyme (PRE) domains in fungal NR-PKSs has revealed how the structure of the catalytic pocket and lid-loops influences substrate specificity and the final cyclization pattern of the polyketide product. frontiersin.org

The pursuit of high-resolution structures of the complete versicolorin biosynthetic enzymes remains a significant goal in the field. Such structural information will not only provide a detailed picture of the catalytic process but will also enable structure-based drug design and the bioengineering of these enzymes to produce novel polyketide compounds.

Biological Activities of Versicolorins: in Vitro and Mechanistic Studies

Cellular Cytotoxicity Mechanisms

Recent in vitro studies have demonstrated that versicolorins, particularly versicolorin (B1264617) A (VerA), exhibit significant cytotoxic effects on various human cell lines. nih.gov The mechanisms underlying this cytotoxicity involve the induction of cellular dysfunction and apoptosis.

Effects on Human Cancer Cell Lines (e.g., colon, breast, ovarian)

Research has shown that versicolorin A is toxic to human intestinal cells. nih.gov Studies comparing the effects of VerA and the well-known carcinogen Aflatoxin B₁ (AFB₁) on human colon cell lines (Caco-2 and HCT116) revealed that low doses of VerA (1-20 µM) exerted stronger cytotoxic effects than equivalent doses of AFB₁. nih.govresearchgate.net In Caco-2 cells, VerA was found to inhibit cell proliferation. nih.gov Similarly, both VerA and AFB₁ have been shown to have comparable cytotoxic effects on HepG2 human liver cancer cells. researchgate.netresearchgate.net While specific data on breast and ovarian cancer cell lines are less detailed in the provided results, the pronounced activity against colon and liver cancer cells underscores the potent anti-proliferative capacity of these compounds.

Table 1: Cytotoxic Effects of Versicolorin A on Human Cancer Cell Lines

Cell Line Cancer Type Key Findings Reference
Caco-2 Colon VerA inhibited cell proliferation; showed stronger cytotoxicity than AFB₁ at low doses. nih.gov
HCT116 Colon VerA showed stronger cytotoxic effects than AFB₁ at low doses. nih.gov
HepG2 Liver Cytotoxic effects were similar to those of AFB₁. researchgate.net

Induction of Cellular Dysfunction

The cytotoxicity of this compound is linked to their ability to induce profound cellular dysfunction. In human intestinal cells, VerA at a low concentration (1 µM) was found to disrupt the expression of thousands of genes. nih.govresearchgate.net This widespread alteration in gene expression points to multiple cellular targets. nih.gov

Key mechanisms of cellular dysfunction induced by VerA include:

Apoptosis: In Caco-2 cells, VerA induces DNA strand breaks which subsequently lead to programmed cell death, or apoptosis. nih.govresearchgate.net

Mitochondrial Dysfunction: VerA has been identified as a potent uncoupler of oxidative phosphorylation in Caco-2 cells. It inhibits respiratory complexes I and III, leading to a reduced rate of ATP production. researchgate.net Furthermore, VerA can trigger a type-1 interferon response and cause changes in the expression of genes related to cell shape and adhesion. nih.gov

Replication Stress: Studies have indicated that VerA can cause replication stress, a condition that slows or stalls DNA replication, thereby contributing to its anti-proliferative effects. unav.edu

Genotoxic Potential and DNA Interaction

This compound, sharing structural similarities with the potent genotoxin AFB₁, exhibit significant genotoxic activity. anr.fr This activity is a critical aspect of their biological profile and is closely linked to their chemical structure.

Assessment of DNA Damage and Adduct Formation

Versicolorin A has been clearly identified as a genotoxin. researchgate.net It induces DNA damage even at very low, non-cytotoxic concentrations (as low as 0.03 μM). researchgate.netnih.gov Studies using the comet assay have confirmed VerA-mediated DNA damage in intestinal cells. nih.gov Upon exposure to VerA, cells activate DNA repair pathways, as evidenced by the phosphorylation and relocation of DNA-repair biomarkers like γH2AX and 53BP1/FANCD2. nih.gov

The genotoxic mechanism of VerA involves the induction of point mutations, an effect that, similar to AFB₁, is dependent on metabolic activation. researchgate.netnih.gov However, unlike AFB₁, the primary genotoxic mechanism of VerA does not appear to involve the formation of DNA double-strand breaks. researchgate.netresearchgate.net While the formation of specific DNA adducts by this compound is a suspected mechanism due to their structural relation to AFB₁, which forms well-characterized DNA adducts, direct identification of versicolorin-DNA adducts is an ongoing area of research. researchgate.netnih.gov

Relationship between Bisfuran Ring Structure and Mutagenic Activity

The mutagenic activity of this compound and related aflatoxin precursors is strongly associated with the presence of the bisfuran ring system in their chemical structure. dergipark.org.tr This structural feature is considered essential for their mutagenic properties. Compounds in the aflatoxin biosynthesis pathway that lack a bisfuran ring, such as nidurufin (B12406747) and norsolorinic acid, have been found to exhibit little to no mutagenic or genotoxic activity. researchgate.net

Conversely, this compound A and B, which possess the bisfuran moiety, are suspected to be genotoxic carcinogens. researchgate.net The enzymatic process that forms this bisfuran structure from precursors like versiconal (B1263273) hemiacetal acetate (B1210297) is a critical step in conferring the mutagenic potential to these molecules. nih.govebi.ac.uk Sterigmatocystin (B1681140), another mycotoxin that contains a bisfuran ring, shows a greater mutagenic effect than versicolorin, while Aflatoxin B₁, which has a modified xanthone (B1684191) structure attached to a coumarin, is even more genotoxic. dergipark.org.tr This highlights a clear structure-activity relationship where the bisfuran ring is a key determinant of genotoxicity.

Enzyme Inhibition Activities

The ability of this compound and their precursors to interact with and inhibit enzymes is another facet of their biological activity. A cell-free system isolated from Aspergillus parasiticus that converts versiconal hemiacetal acetate into versicolorin A was found to be susceptible to inhibition by cysteine and dichlorvos. ebi.ac.uk

Furthermore, the enzyme responsible for the cyclization of versiconal hemiacetal to form versicolorin B, known as versicolorin B synthase (VBS), has been isolated and characterized. nih.gov Studies have demonstrated the successful competitive inhibition of VBS by a substrate analogue, indicating that molecules with similar structures can block the active site of this enzyme. nih.gov While specific inhibitory constants (Kᵢ) or detailed kinetics for this compound against a broad range of mammalian enzymes are not extensively detailed in the provided search results, their structural similarity to known enzyme inhibitors and their demonstrated interaction with biosynthetic enzymes suggest this is a relevant area of their biological function.

Beta-Glucuronidase Inhibitory Potential

Beta-glucuronidase is an enzyme involved in the deconjugation of glucuronides, a process that can impact the metabolism and excretion of various substances, including drugs and toxins. Inhibition of this enzyme is a target for mitigating certain drug-induced toxicities. However, based on currently available scientific literature, there is a notable lack of specific research data detailing the direct inhibitory potential of this compound on beta-glucuronidase activity. While other fungal metabolites and various natural products have been investigated for this property, the versicolorin class of compounds has not been a primary focus in this area of research.

Antimicrobial Activities

The search for novel antimicrobial agents is a critical area of pharmaceutical research. While various anthraquinones have demonstrated a range of biological activities, including antimicrobial effects, specific data on the isolated versicolorin compounds are limited.

Activity against Bacterial Strains (e.g., Staphylococcus aureus)

Staphylococcus aureus is a significant bacterial pathogen, and there is ongoing research into new compounds that can inhibit its growth. Studies have been conducted on crude extracts of fungi known to produce this compound, such as Aspergillus versicolor. For instance, methanolic extracts from the fruiting body of Coriolus versicolor have shown bactericidal activity against S. aureus. nih.gov However, it is crucial to note that these extracts contain a complex mixture of numerous compounds, and the observed antimicrobial effects cannot be attributed solely to this compound. As of now, detailed in vitro studies focusing specifically on the minimum inhibitory concentration (MIC) or the mechanistic action of isolated versicolorin A or B against Staphylococcus aureus are not extensively documented in scientific literature.

Influence on Mitochondrial Function and Oxidative Stress Responses

In contrast to other areas, the impact of this compound, particularly Versicolorin A (VERA), on mitochondrial function has been more specifically investigated. Mitochondria are vital organelles for cellular energy production through oxidative phosphorylation (OXPHOS), and their dysfunction is linked to cellular stress and toxicity.

Research has shown that this compound are potent uncouplers of oxidative phosphorylation in isolated rat liver mitochondria. jst.go.jp Uncouplers disrupt the link between the electron transport chain and ATP synthesis, leading to energy dissipation.

A detailed study on human intestinal Caco-2 cells revealed the significant impact of VERA on mitochondrial function. researchgate.net Unlike its well-known successor in the biosynthetic pathway, aflatoxin B1 (AFB1), a low concentration of VERA (5 µM) acts as a strong and rapid uncoupler of OXPHOS. researchgate.net

Key mechanistic findings from this research include:

Inhibition of Respiratory Complexes: Within minutes of exposure, VERA was found to inhibit mitochondrial respiratory complexes I and III. researchgate.net

Transcriptional Reduction: After a 24-hour exposure, VERA led to a decrease in the transcription of all mitochondrial genes that encode proteins for the electron transfer chain. researchgate.net This was associated with the downregulation of POLRMT and TFB2M, two genes involved in initiating mitochondrial DNA transcription. researchgate.net

Reduced ATP Production: The uncoupling of OXPHOS and inhibition of the respiratory chain components ultimately result in a reduced rate of ATP production, which contributes to the cytotoxic effects of the compound. researchgate.net

These findings indicate that VERA, a precursor to AFB1, is itself a potent mitochondrial toxin. jst.go.jpresearchgate.net Its ability to disrupt the mitochondrial membrane potential and inhibit key components of the respiratory chain underscores a significant mechanism of its cellular toxicity, independent of its conversion to aflatoxin.

Table 1: Summary of In Vitro Effects of Versicolorin A on Mitochondrial Function in Caco-2 Cells

Parameter Observed Effect Reference
Oxidative Phosphorylation (OXPHOS) Strong uncoupler at 5 µM concentration researchgate.net
Respiratory Complex I Inhibited researchgate.net
Respiratory Complex III Inhibited researchgate.net
Mitochondrial Gene Transcription Reduced after 24h exposure researchgate.net
ATP Production Rate Reduced researchgate.net

Versicolorins As Biomarkers and Indicators

Utility of Versicolorin (B1264617) A as an Early Indicator for Aflatoxin Contamination

Versicolorin A is recognized as a potential early indicator for aflatoxin B1 (AFB1) contamination researchgate.netnih.govmedchemexpress.com. Its position as a precursor in the AFB1 biosynthetic pathway means that Ver A can be detected even when AFB1 levels are below the limit of detection researchgate.netmedchemexpress.comwalshmedicalmedia.comresearchgate.net. This characteristic makes Ver A monitoring a promising strategy for the early evaluation of aflatoxin contamination risk in stored crops walshmedicalmedia.com. Studies have shown that Ver A can be present at significant concentrations in foodstuffs like corn, nuts, groundnuts, and pistachios, sometimes at levels even higher than AFB1 researchgate.netresearchgate.net. The detection of Ver A can signal the initial stages of aflatoxigenic fungal activity before the accumulation of regulated levels of aflatoxins researchgate.netnih.govwalshmedicalmedia.com.

Research evaluating the feasibility of predictive monitoring of AFB1 in stored corn has demonstrated a significant correlation between Ver A levels and subsequent aflatoxin levels researchgate.netnih.gov. High and variable levels of Ver A are indicative of vigorous metabolic activity of aflatoxigenic fungi, whereas steady Ver A levels suggest that aflatoxin production is not active researchgate.netnih.gov. Monitoring the levels and changes in Ver A could facilitate earlier detection of harmful aflatoxin contamination in stored grain researchgate.netnih.gov.

Correlation between Versicolorin Levels and Fungal Metabolic Activity in Stored Commodities

The levels of versicolorins, particularly Versicolorin A, are directly linked to the metabolic activity of aflatoxigenic fungi in stored commodities researchgate.netnih.gov. As intermediates in the aflatoxin biosynthesis pathway, their production is a direct result of the fungi's biochemical processes aimed at producing aflatoxins researchgate.netnih.govanr.fr.

Studies investigating the relationship between Ver A levels and aflatoxigenic fungal load have shown a correlation between these factors and aflatoxin production researchgate.netnih.gov. For instance, in stored corn, samples contaminated with aflatoxigenic fungi showed detectable levels of Ver A even when AFB1 was not yet measurable researchgate.netnih.gov. The dynamic changes in Ver A levels over time in stored commodities can provide insights into the intensity of fungal metabolic activity researchgate.netnih.gov. High initial levels of Ver A and significant changes in its concentration during storage have been found to relate to the subsequent accumulation of AFB1 walshmedicalmedia.com. A moderate positive correlation has been observed between the initial Ver A value and the AFB1 value after several months of storage walshmedicalmedia.com.

The influence of environmental factors such as temperature and water activity on Ver A levels has also been noted, highlighting how these conditions impact fungal metabolic activity and, consequently, the production of this biomarker walshmedicalmedia.com.

Below is an example of how data might illustrate the correlation between initial Versicolorin A levels and subsequent Aflatoxin B1 levels in stored corn:

Initial Versicolorin A (µg/kg)AFB1 after 2 Months (µg/kg)AFB1 after 4 Months (µg/kg)AFB1 after 6 Months (µg/kg)
< 5< 2< 2< 2
10356
50152530
100305060

Beyond Versicolorin A, other this compound like Versicolorin B have also been identified as potential biomarkers. Metabolomic studies have shown a high correlation between Versicolorin B and the aflatoxin-producing capacity of Aspergillus flavus strains researchgate.netnih.gov.

Development of Predictive Models for Fungal Contamination Risks

The utility of this compound as indicators has led to their incorporation into predictive models for assessing fungal contamination risks, particularly for aflatoxins in stored commodities researchgate.netnih.govresearchgate.netudl.cat. Predictive modeling is a valuable tool for ensuring the safety of stored grain by estimating the risk of AF contamination at the post-harvest stage nih.govresearchgate.net.

Probabilistic models, such as those based on logistic regression, have been developed using Versicolorin A levels to estimate the risk of AF contamination in stored corn researchgate.netnih.govresearchgate.net. These models often integrate multiple factors influencing fungal growth and mycotoxin production nih.govresearchgate.net. Key factors experimentally determined for such models include moisture content, aflatoxigenic fungal load, and the initial and maximum values of Ver A observed within initial sampling periods nih.govresearchgate.net.

The performance of these predictive models has been evaluated, showing high accuracy in both internal and external validations nih.govresearchgate.net. For instance, one probabilistic model based on logistic regression and Ver A levels achieved internal and external validation accuracies of 96.4% and 93.3%, respectively, for estimating the risk of AF contamination in stored corn nih.govresearchgate.net. For samples identified as high-risk, precise models can further predict the maximum period of safe storage, aiding stakeholders in decision-making within the feed and food supply chain nih.gov.

The development of such models provides a foundation for establishing early warning systems for AF contamination in granaries, thereby enhancing global food safety nih.gov. The integration of biomarkers like this compound into these models represents a significant step towards more proactive and effective management of mycotoxin risks researchgate.net.

Predictive modeling approaches for mycotoxin risk prediction can encompass both macro- and micro-risk predictions researchgate.net. While macro-risk prediction utilizes factors like climate, soil, and crop physiology, micro-risk prediction, where this compound play a role, focuses on factors within the storage environment such as moisture content, temperature, and fungal metabolites researchgate.netcore.ac.uk.

Here is a conceptual representation of factors used in a predictive model incorporating Versicolorin A:

Model Input FactorType of Data
Versicolorin A LevelsQuantitative (Initial, Maximum, Changes)
Moisture Content of CommodityQuantitative
Aflatoxigenic Fungal LoadQuantitative (e.g., spore count, PCR data)
TemperatureQuantitative
Storage DurationQuantitative

Note: This table outlines common factors; specific models may include additional variables.

The continuous development and refinement of these models, coupled with advancements in rapid and convenient detection methods for biomarkers like Ver A, are crucial for improving the early detection and management of fungal contamination and mycotoxin production in stored agricultural products walshmedicalmedia.comresearchgate.net.

Future Research Directions and Advanced Topics in Versicolorins

Integrated Omics Approaches for Holistic Pathway Understanding

Integrated omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, are crucial for a holistic understanding of versicolorin (B1264617) biosynthesis and its regulation. While traditional molecular techniques have been instrumental in identifying genes and enzymes in the aflatoxin pathway, which includes versicolorins as intermediates, omics technologies offer a broader perspective. mdpi.com

Genomics provides the complete genetic blueprint, identifying all potential genes involved in secondary metabolism, including those in silent or cryptic gene clusters that may be responsible for producing novel versicolorin derivatives. mdpi.comnih.gov Transcriptomics reveals the gene expression patterns under various conditions, indicating which genes are actively transcribed and potentially involved in versicolorin production. Proteomics identifies the suite of proteins present, allowing for the identification of enzymes and regulatory proteins directly involved in the biosynthetic pathway. Metabolomics provides a snapshot of all the small molecules produced by the organism, enabling the identification and quantification of this compound and their related intermediates under different conditions. nih.gov

Integrating these datasets can help to:

Identify previously uncharacterized genes and enzymes in the versicolorin biosynthetic pathway.

Understand the complex regulatory networks that control the expression of these genes.

Discover new intermediates or shunt products related to versicolorin biosynthesis.

Correlate gene and protein expression levels with the production of specific this compound.

Studies utilizing omics data have already contributed to understanding fungal secondary metabolism and can be further applied to specifically target this compound. mdpi.comfrontiersin.org

Elucidation of Regulatory Networks Governing Versicolorin Production

Understanding the regulatory networks that govern versicolorin production is essential for controlling their biosynthesis, whether for mitigating the production of toxic derivatives like aflatoxins or for potentially enhancing the production of beneficial versicolorin compounds. The aflatoxin and sterigmatocystin (B1681140) biosynthetic pathways, which include this compound, are known to be mainly regulated by key transcription factors like AflR and the enhancer AflS in Aspergillus species. nih.govasm.org The aflS gene is located adjacent to aflR in the aflatoxin biosynthetic cluster, and aflS has been shown to be regulated by aflR. nih.gov Disruption of aflS can lead to a significant reduction in the expression of several aflatoxin biosynthesis genes and a subsequent loss in the ability to synthesize pathway intermediates. nih.gov

Future research should focus on:

Identifying additional transcription factors and regulatory proteins that influence the expression of genes in the versicolorin biosynthetic cluster.

Mapping the interactions between these regulatory proteins and the promoter regions of biosynthetic genes.

Investigating the role of epigenetic modifications and chromatin remodeling in controlling versicolorin gene expression.

Understanding how environmental factors (e.g., temperature, humidity, nutrient availability) signal through these regulatory networks to impact versicolorin production. researchgate.net

Utilizing gene editing techniques (e.g., CRISPR-Cas9) to manipulate regulatory genes and study their effects on versicolorin profiles.

Discovery of Novel Biosynthetic Enzymes and Pathways

While the core pathway leading to this compound and subsequently to aflatoxins and sterigmatocystins has been largely elucidated, there is still potential for the discovery of novel enzymes and alternative pathways. nih.govmdpi.comresearchgate.net Fungi are known for their diverse metabolic capabilities and the presence of cryptic or silent gene clusters that may be expressed under specific conditions. mdpi.comnih.gov

Future research directions include:

Genome mining of a wider range of Aspergillus strains and other fungi known to produce anthraquinones to identify novel gene clusters potentially involved in versicolorin biosynthesis or the production of new derivatives. mdpi.comnih.gov

Functional characterization of hypothetical proteins encoded within known or newly discovered gene clusters using techniques like gene knockout, overexpression, and in vitro enzyme assays. asm.org

Investigating potential shunt pathways or alternative enzymatic steps that may lead to the production of structurally unique this compound.

Applying structural biology techniques to determine the three-dimensional structures of key biosynthetic enzymes, which can provide insights into their catalytic mechanisms and facilitate the design of inhibitors or modulators. researchgate.netfrontiersin.org

Exploring the enzymatic conversion of versicolorin intermediates, such as the conversion of versicolorin A to sterigmatocystin, to fully understand the late stages of the pathway. researchgate.netasm.orgacs.org

Exploration of Undiscovered Bioactivities and Mechanistic Pathways

Beyond their role as mycotoxin precursors, this compound and their derivatives may possess undiscovered bioactivities. Research has already indicated potential cytotoxicity and genotoxicity of this compound A and B. researchgate.net Versicolorin A has also been reported to be more cytotoxic than aflatoxin B1 in human intestinal cells. researchgate.netresearchgate.net Some studies on fungal metabolites, including versicolorin B from deep-sea fungi, have shown antibiotic activity. mdpi.com Cave fungi have also been explored for their biotechnological potential, with some Penicillium species showing cytotoxic activity of versicolorin and versiconol (B1264608) against cancer cells. mdpi.comnih.gov

Future research should aim to:

Screen a diverse range of versicolorin analogs and derivatives for various biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net

Elucidate the molecular mechanisms underlying any observed bioactivities, identifying the cellular targets and signaling pathways involved. researchgate.net

Investigate the potential synergistic or antagonistic effects of this compound when present with other mycotoxins or compounds.

Study the interaction of this compound with biological macromolecules, such as proteins and DNA, to understand their toxicological or pharmacological effects. nih.gov

Explore the potential of modifying versicolorin structures through synthetic biology or chemical synthesis to enhance desired bioactivities or reduce toxicity.

Biotechnological Applications and Bioremediation Strategies Targeting Versicolorin Pathways

The knowledge gained from studying versicolorin biosynthesis and regulation can be applied to various biotechnological applications and bioremediation strategies.

Potential future directions include:

Developing genetically modified microorganisms or enzymes for the targeted detoxification or degradation of this compound in contaminated food and feed. jabonline.infrontiersin.org This could involve expressing enzymes from the versicolorin degradation pathway or engineering enzymes with enhanced catalytic activity.

Utilizing fungal or bacterial strains capable of accumulating or transforming this compound for bioremediation of contaminated soil and water. jabonline.infrontiersin.orgcore.ac.uknih.gov

Exploring the potential of using regulatory elements or enzymes from the versicolorin biosynthetic pathway in synthetic biology applications, such as the production of valuable chemicals or pharmaceuticals.

Developing biosensors for the detection of this compound in food and environmental samples based on the components of their biosynthetic or degradation pathways.

Investigating the potential of using non-toxigenic fungal strains or mutants with blocked versicolorin biosynthesis for competitive exclusion strategies to reduce aflatoxin contamination in crops. asm.org

These future research directions highlight the continued importance of studying this compound, not only for mitigating the risks associated with their related mycotoxins but also for unlocking their potential in various biotechnological and environmental applications.

Q & A

Basic Research Questions

Q. What methodological frameworks are most effective for designing experiments to study Versicolorins' biosynthetic pathways?

  • Answer : Use a combination of genomic sequencing (e.g., gene cluster analysis) and metabolomic profiling (LC-MS/MS) to map biosynthetic pathways. Validate findings through heterologous expression in model fungal systems (e.g., Aspergillus nidulans) and isotopic labeling to trace precursor incorporation .
  • Key Considerations : Ensure proper controls for secondary metabolite interference and validate pathway intermediates via NMR spectroscopy .

Q. How can researchers address variability in this compound quantification across different analytical platforms?

  • Answer : Implement matrix-matched calibration curves to account for matrix effects in LC-MS analyses. Cross-validate results using orthogonal methods (e.g., ELISA for mycotoxin detection) and report relative standard deviations (RSD) across replicates .
  • Data Standardization : Use reference standards from accredited repositories (e.g., Sigma-Aldrich) and document extraction efficiency metrics .

Advanced Research Questions

Q. How should contradictory data on this compound' cytotoxic mechanisms be analyzed?

  • Answer : Apply meta-analysis frameworks to reconcile discrepancies. For example:

  • Step 1 : Categorize studies by cell type (e.g., hepatic vs. renal), exposure duration, and Versicolorin congener (e.g., Versicolorin A vs. B).
  • Step 2 : Perform subgroup analysis using ANOVA or mixed-effects models to identify confounding variables .
    • Critical Evaluation : Assess methodological differences in apoptosis assays (e.g., flow cytometry vs. caspase-3 activity) .

Q. What experimental designs are optimal for studying this compound' synergistic effects with other mycotoxins?

  • Answer : Use factorial designs (e.g., 2×2 matrices) to test interactions between this compound and co-occurring mycotoxins (e.g., Aflatoxin B1). Apply response surface methodology (RSM) to model dose-response relationships and calculate combination indices (e.g., CI < 1 indicates synergy) .
  • Validation : Confirm synergistic mechanisms via transcriptomic analysis (RNA-seq) of stress-response pathways .

Q. How can researchers improve the reproducibility of in vivo toxicity studies for this compound?

  • Answer :

  • Animal Models : Standardize rodent strains, diets, and dosing regimens (e.g., oral gavage vs. feed contamination).
  • Endpoint Selection : Include histopathology, serum biomarkers (e.g., ALT for hepatotoxicity), and pharmacokinetic profiling .
    • Reporting : Adhere to ARRIVE guidelines for preclinical studies to enhance transparency .

Data Analysis & Interpretation

Q. What statistical approaches resolve discrepancies in this compound' environmental persistence data?

  • Answer : Apply time-series analysis to degradation kinetics under varying conditions (pH, UV exposure). Use principal component analysis (PCA) to cluster environmental factors influencing half-life variability .
  • Case Example : A 2023 study resolved conflicting half-life estimates by stratifying data by soil type (clay vs. sandy loam) .

Q. How can machine learning enhance structure-activity relationship (SAR) models for this compound?

  • Answer : Train neural networks on datasets linking structural descriptors (e.g., LogP, molecular weight) to bioactivity. Validate models using leave-one-out cross-validation and external test sets from public databases (e.g., ChEMBL) .
  • Pitfalls : Address overfitting by limiting feature dimensionality and reporting AUC-ROC curves .

Ethical & Methodological Compliance

Q. What protocols ensure ethical use of this compound in cell-based assays?

  • Answer : Adopt OECD Test No. 432 for in vitro skin corrosion/irritation. Document cell line authentication (e.g., STR profiling) and mycotoxin purity (>95% by HPLC) to meet journal requirements .

Q. How should researchers handle conflicting spectroscopic data for novel Versicolorin derivatives?

  • Answer : Perform multi-technique validation (e.g., HRMS, 2D-NMR COSY/HMBC) and compare with computational predictions (e.g., DFT-based chemical shift calculations) .
  • Collaboration : Share raw data via repositories like Zenodo for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.